4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95%
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Overview
Description
4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% (4-DMHB) is a synthetic compound commonly used in scientific research. It is a white crystalline solid that is soluble in methanol and ethanol and has a melting point of 177-179°C. 4-DMHB is used in a variety of laboratory experiments, including those related to biochemical and physiological effects, as well as in the synthesis of other compounds.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% is used in the study of molecular interactions, as well as in the study of biological processes such as enzymatic reactions and signal transduction pathways.
Mechanism of Action
4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, inflammatory mediators that are involved in the pathogenesis of asthma and other inflammatory diseases. In addition, 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases such as asthma and arthritis. In addition, 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have a variety of effects on the nervous system, including increased alertness and improved cognitive function.
Advantages and Limitations for Lab Experiments
4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and has a high degree of purity. In addition, it is relatively non-toxic and has a low cost. However, 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very stable in the presence of heat, light, or air, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% research. One potential area of research is the development of new synthesis methods for 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% and other compounds. In addition, further research into the biochemical and physiological effects of 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% could lead to the development of new therapies for inflammatory diseases such as asthma and arthritis. Finally, further research into the mechanism of action of 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% could lead to the development of new drugs that target specific enzymes involved in the pathogenesis of various diseases.
Synthesis Methods
4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% is synthesized through a two-step reaction process. The first step involves the reaction of 4-hydroxybenzoic acid with 2,3-dimethylbenzaldehyde in the presence of an acid catalyst such as sulfuric acid. This reaction produces 4-(2,3-dimethylphenyl)-3-hydroxybenzoic acid. The second step involves the recrystallization of the crude product with a solvent such as ethanol to produce 4-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid, 95% with a purity of 95%.
properties
IUPAC Name |
4-(2,3-dimethylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9-4-3-5-12(10(9)2)13-7-6-11(15(17)18)8-14(13)16/h3-8,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTSVTYNFGOCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688931 |
Source
|
Record name | 2-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-97-9 |
Source
|
Record name | 2-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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